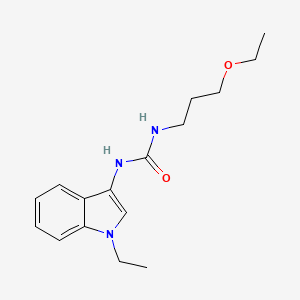

1-(3-ethoxypropyl)-3-(1-ethyl-1H-indol-3-yl)urea

Description

1-(3-Ethoxypropyl)-3-(1-ethyl-1H-indol-3-yl)urea is a urea derivative featuring a 3-ethoxypropyl group attached to one nitrogen of the urea moiety and a 1-ethylindole substituent on the other nitrogen.

Properties

IUPAC Name |

1-(3-ethoxypropyl)-3-(1-ethylindol-3-yl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N3O2/c1-3-19-12-14(13-8-5-6-9-15(13)19)18-16(20)17-10-7-11-21-4-2/h5-6,8-9,12H,3-4,7,10-11H2,1-2H3,(H2,17,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWMPYWAMKDNAOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C2=CC=CC=C21)NC(=O)NCCCOCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-ethoxypropyl)-3-(1-ethyl-1H-indol-3-yl)urea typically involves the reaction of 1-ethyl-1H-indole-3-carboxylic acid with 3-ethoxypropylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the corresponding amide. This intermediate is then treated with an isocyanate derivative to yield the final urea compound.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(3-ethoxypropyl)-3-(1-ethyl-1H-indol-3-yl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the urea nitrogen or the indole ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted urea or indole derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(3-ethoxypropyl)-3-(1-ethyl-1H-indol-3-yl)urea involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific biological activity being investigated.

Comparison with Similar Compounds

BG14524: 1-(1-Ethyl-1H-indol-3-yl)-3-[3-(propan-2-yloxy)propyl]urea

- Structural Differences : Replaces the 3-ethoxypropyl group with 3-(isopropoxy)propyl (propan-2-yloxy).

- Molecular Formula : C₁₇H₂₅N₃O₂ (MW: 303.3993) .

- Key Implications :

- Lipophilicity : The bulkier isopropoxy group may increase logP compared to ethoxy, enhancing membrane permeability but reducing aqueous solubility.

- Synthetic Accessibility : Similar synthesis routes (e.g., urea formation via amine-isocyanate coupling) but differing yields due to steric effects during alkylation.

3-(3-Ethoxypropyl)-1-[1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl]urea (CAS 877640-34-1)

- Structural Differences : Substitutes the ethylindole group with a 5-oxopyrrolidin-3-yl ring bearing a 4-methoxyphenyl substituent.

- Molecular Formula : C₁₇H₂₅N₃O₄ (MW: 335.3981) .

- Key Implications: Polarity: Additional oxygen atoms (from methoxy and pyrrolidinone) increase polarity, improving solubility in polar solvents like DMSO.

(E)-1-(3,5-Bis(trifluoromethyl)phenyl)-3-(1-ethyl-1H-indol-3-yl)prop-2-en-1-one (BPEPO)

- Structural Differences: Replaces the urea group with a propenone bridge and a 3,5-bis(trifluoromethyl)phenyl substituent.

- Key Properties :

- Comparison : Unlike urea derivatives, BPEPO’s rigid conjugated system enables fluorescence but reduces molecular flexibility.

Comparative Data Table

Research Findings and Implications

- Structural Flexibility vs.

- Thermal Properties : BPEPO’s high thermal stability (467 K) surpasses typical urea derivatives, which may degrade or melt at lower temperatures due to weaker intermolecular forces .

- Functional Group Impact : The urea moiety’s hydrogen-bonding capacity contrasts with BPEPO’s fluorinated aryl ketone system, which relies on π-π stacking and dipolar interactions for fluorescence .

Biological Activity

1-(3-ethoxypropyl)-3-(1-ethyl-1H-indol-3-yl)urea, a synthetic compound with the CAS number 941988-12-1, is characterized by its unique structural features, including an ethoxypropyl group and an indole moiety. This compound has garnered attention in various scientific fields due to its potential biological activities, particularly in medicinal chemistry.

The molecular formula of 1-(3-ethoxypropyl)-3-(1-ethyl-1H-indol-3-yl)urea is , with a molecular weight of approximately 289.37 g/mol. The structure includes a urea functional group, which is significant for its biological applications and interactions.

Biological Activities

Research into the biological activity of this compound suggests several promising areas:

Anticancer Activity

Preliminary studies indicate that derivatives of indole-based ureas exhibit anticancer properties. For instance, compounds similar to 1-(3-ethoxypropyl)-3-(1-ethyl-1H-indol-3-yl)urea have shown IC50 values ranging from 7 to 20 µM against various cancer cell lines, including HepG2 (liver cancer), MCF-7 (breast cancer), and HCT-116 (colon cancer) . The mechanism of action often involves the modulation of signaling pathways crucial for cancer cell proliferation and survival.

| Cell Line | IC50 (µM) | Reference Compound |

|---|---|---|

| HepG2 | 12.41 | Doxorubicin |

| MCF-7 | 9.71 | Doxorubicin |

| HCT-116 | 2.29 | Doxorubicin |

Antibacterial Activity

The antibacterial potential of related urea derivatives has been documented, with compounds demonstrating activity against various strains such as E. faecalis, P. aeruginosa, and K. pneumoniae. The minimum inhibitory concentration (MIC) for these compounds ranged from 40 to 50 µg/mL, indicating their potential as novel antibacterial agents .

Anti-inflammatory Properties

Indole derivatives are known for their anti-inflammatory effects, which may be attributed to their ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This activity suggests that 1-(3-ethoxypropyl)-3-(1-ethyl-1H-indol-3-yl)urea could be beneficial in treating conditions characterized by inflammation .

The biological activity of this compound can be attributed to its interaction with specific molecular targets within cells:

- Enzyme Inhibition : The urea moiety may interact with enzymes involved in metabolic pathways, potentially inhibiting their activity.

- Receptor Modulation : The indole structure can bind to various receptors, altering cellular signaling pathways.

- Gene Expression : The compound may influence gene expression related to cell cycle regulation and apoptosis in cancer cells.

Case Studies

Recent studies have explored the therapeutic potential of similar compounds in preclinical models:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.